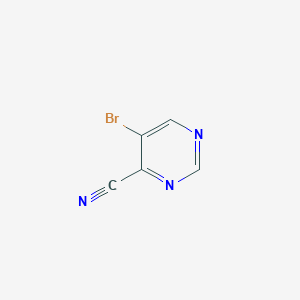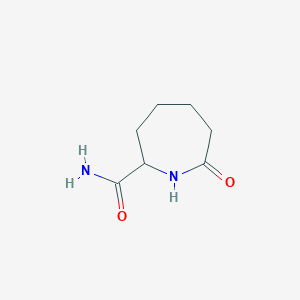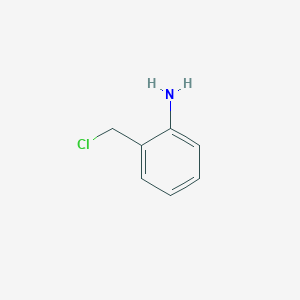
2-(Chloromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)aniline, also known as benzenamine, 2-(chloromethyl)-, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline where a chloromethyl group is substituted at the ortho position relative to the amino group.
準備方法
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the chloromethylation of aniline. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures around 0-5°C .
Another method involves the reaction of 2-nitrobenzyl chloride with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, forming this compound .
Industrial Production Methods
Industrial production of this compound often employs the chloromethylation of aniline due to its efficiency and cost-effectiveness. The process involves the use of formaldehyde and hydrochloric acid with a catalyst like zinc chloride. The reaction is carried out in large reactors under controlled temperatures to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-(Chloromethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-methylbenzenamine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methylbenzenamine.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
2-(Chloromethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Industrial Chemistry: It is used in the production of dyes and pigments
作用機序
The mechanism of action of 2-(Chloromethyl)aniline largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .
類似化合物との比較
Similar Compounds
2-Methylbenzenamine: Similar structure but lacks the chloromethyl group.
2-Nitrobenzenamine: Contains a nitro group instead of a chloromethyl group.
2-Chlorobenzenamine: Contains a chlorine atom directly attached to the benzene ring instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)aniline is unique due to the presence of both an amino group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
2-(chloromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQMUQRTCGSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449180 |
Source


|
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114059-99-3 |
Source


|
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-(chloromethyl)aniline participate in the synthesis of complex heterocycles?
A: this compound serves as a precursor to reactive aza-o-quinone methides. These intermediates readily undergo [, ] cycloaddition reactions with various nucleophiles, such as indoles [] and benzofurans []. This reactivity enables the construction of diverse heterocyclic scaffolds, including tetrahydro-5H-indolo[2,3-b]quinolines [] and tetrahydrobenzofuro[3,2-b]quinolines [], through efficient copper-catalyzed cascade reactions.
Q2: What are the advantages of using this compound in these reactions compared to other synthetic approaches?
A2: Employing this compound offers several benefits:
- Broad Substrate Scope: The methodology tolerates a wide range of functional groups on both the this compound and the reacting partner (e.g., indoles, benzofurans), enabling the synthesis of diversely substituted heterocycles [, ].
Q3: What is the role of the copper catalyst in these reactions?
A: While the exact mechanism is still under investigation, evidence suggests that the copper catalyst facilitates the formation of a radical intermediate from this compound []. This radical then adds to the double bond of the reacting partner (e.g., indole, benzofuran), triggering a cyclization cascade that ultimately leads to the desired heterocyclic product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
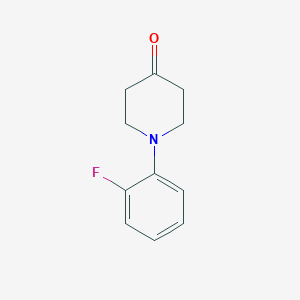
![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)
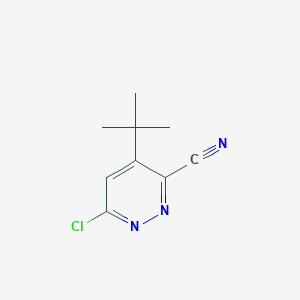
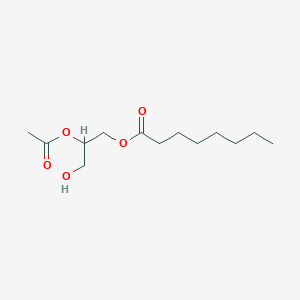
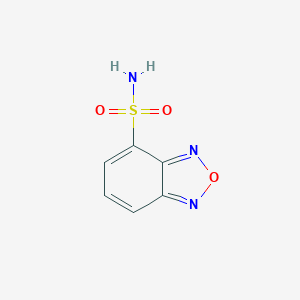
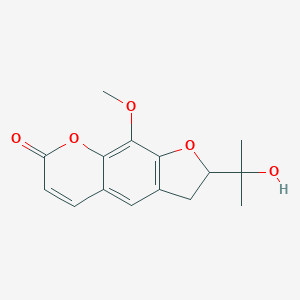
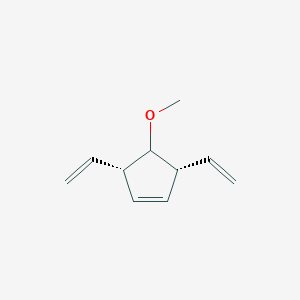
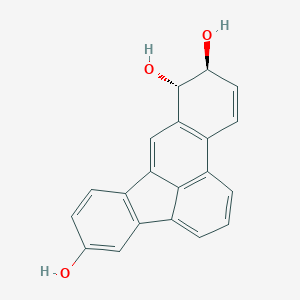
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)
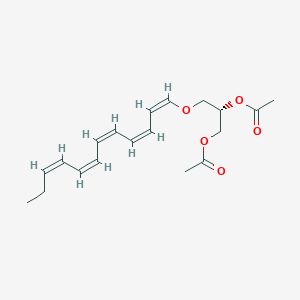
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
